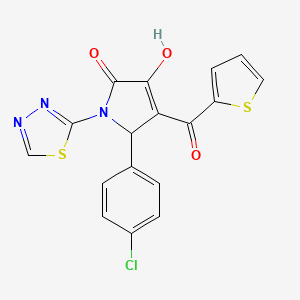

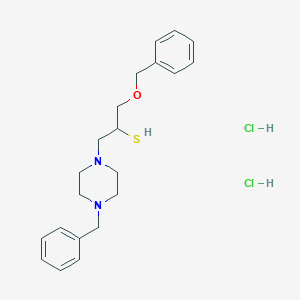

![molecular formula C10H14N2O5S2 B5023811 N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-N-methylglycine](/img/structure/B5023811.png)

N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)-N-methylglycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of sulfonyl chloride, which is commonly used in organic chemistry as a source of sulfonyl group . Sulfonyl chlorides, such as Dabsyl chloride or 4-dimethylaminoazobenzene-4’-sulfonyl chloride, are chromophoric labeling reagents used in High-Performance Liquid Chromatography (HPLC) for derivatizing amino acids .

Synthesis Analysis

Sulfonyl chlorides are typically synthesized from the corresponding sulfonic acids or its sodium salts under certain conditions . They can react with primary and secondary amines to form sulfonamides .Molecular Structure Analysis

The molecular structure of similar compounds like 4-Dimethylaminoazobenzene-4’-sulfonyl chloride consists of a dimethylamino group attached to a phenyl group .Chemical Reactions Analysis

Dansyl chloride, a similar compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green– fluorescent sulfonamide adducts .Physical and Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific structure of the compound. For instance, N,N-Dimethylaniline, a related compound, is a colorless oily liquid when pure, with a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions of research and applications would depend on the specific properties and potential uses of the compound. For instance, compounds like Dansyl chloride are widely used in scientific research, particularly in the field of biochemistry for protein sequencing and amino acid analysis .

Propriétés

IUPAC Name |

2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]-methylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S2/c1-11(2)19(16,17)7-4-8(18-6-7)10(15)12(3)5-9(13)14/h4,6H,5H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREMIEDOXXAEGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N(C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-1,3-phenylenebis[3,5-bis(acetylamino)benzamide]](/img/structure/B5023731.png)

![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)

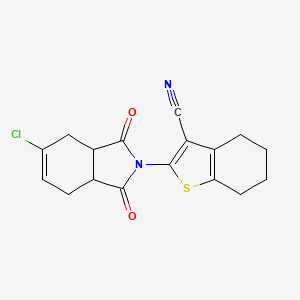

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2H-indeno[2,1-c]pyridazine-3,9-dione](/img/structure/B5023750.png)

![1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine](/img/structure/B5023782.png)

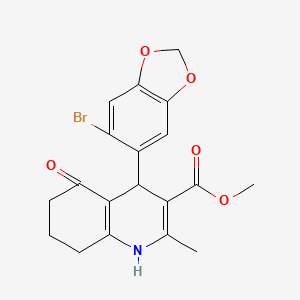

![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5023784.png)

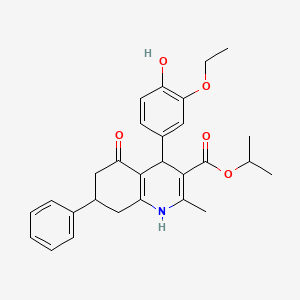

![4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5023800.png)

![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)